6-Bromoandrostenedione

Overview

Description

Beta cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. It is derived from starch and is known for its ability to form inclusion complexes with various molecules, making it a valuable compound in multiple fields .

Mechanism of Action

Target of Action

6-Bromoandrostenedione (6-BAD) primarily targets the aromatase enzyme , also known as estrogen synthetase . Aromatase is a unique cytochrome P-450 enzyme that catalyzes the synthesis of estrone and estradiol from androgens .

Mode of Action

This compound acts as an aromatase inhibitor . It has two isomers, 6α-Bromoandrostenedione (6α-BrA) and 6β-Bromoandrostenedione (6β-BrA), which interact differently with the aromatase enzyme . The 6α-BrA isomer is a competitive inhibitor of aromatase, while the 6β-BrA isomer is a mechanism-based irreversible inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatization process . This process involves three oxygenations at the C-19 position of the androgens, followed by the eventual loss of the C-19 angular methyl group and the elimination of the 1β,2β-hydrogens, resulting in aromatization of the A-ring of the androgen molecule to the estrogen .

Pharmacokinetics

It is known that the compound’s inhibitory effect on aromatase is dependent on the concentration of the compound and the presence of nadph .

Result of Action

The inhibition of aromatase by this compound leads to an increase in testosterone levels and a decrease in estrogen levels . This can have various molecular and cellular effects, including the promotion of muscle growth and the treatment of estrogen-dependent diseases such as breast cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of excess substrate in the preincubation mixture can hinder the inactivation of aromatase by 6β-BrA . Additionally, the compound’s selectivity among P-450 cytochromes suggests that it may be affected by factors that influence the activity of these enzymes .

Biochemical Analysis

Biochemical Properties

6-Bromoandrostenedione plays a crucial role in biochemical reactions, particularly as an inhibitor of aromatase . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and this compound’s ability to inhibit this enzyme has been the subject of extensive study .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an aromatase inhibitor . By inhibiting aromatase, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with aromatase . It acts as a competitive inhibitor of aromatase, binding to the enzyme and preventing it from catalyzing the conversion of androgens to estrogens .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase .

Transport and Distribution

Understanding how this compound interacts with transporters or binding proteins, as well as its effects on localization or accumulation, will provide valuable insights into its biochemical properties .

Subcellular Localization

This could include studying any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Preparation Methods

Beta cyclodextrin is typically prepared through the enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and alpha-amylase. The process involves liquefying starch through heat treatment or enzymatic action, followed by the addition of CGTase to convert the starch into cyclodextrins . Industrial production methods often involve optimizing these enzymatic reactions to maximize yield and purity .

Chemical Reactions Analysis

Beta cyclodextrin undergoes various chemical reactions, including:

Oxidation: Beta cyclodextrin can be oxidized to introduce functional groups that enhance its solubility and reactivity.

Reduction: Reduction reactions can modify the hydroxyl groups on beta cyclodextrin, altering its inclusion properties.

Complexation: Beta cyclodextrin forms inclusion complexes with a wide range of molecules, enhancing their solubility and stability.

Scientific Research Applications

Beta cyclodextrin has numerous applications in scientific research:

Comparison with Similar Compounds

Beta cyclodextrin is part of the cyclodextrin family, which includes alpha cyclodextrin and gamma cyclodextrin. These compounds differ in the number of glucose units:

Alpha cyclodextrin: Composed of six glucose units.

Gamma cyclodextrin: Composed of eight glucose units.

Beta cyclodextrin is unique due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of molecules. Its derivatives, such as 2-hydroxypropyl-beta-cyclodextrin and randomly methylated beta-cyclodextrin, further enhance its solubility and inclusion properties .

Properties

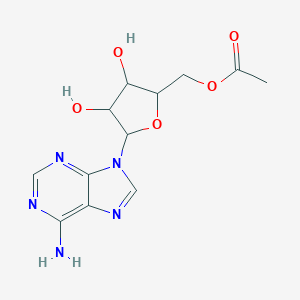

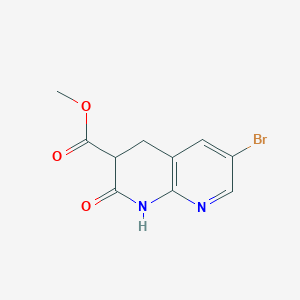

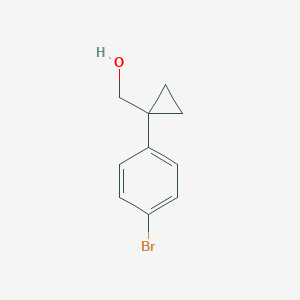

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQRBIGKRAICT-DQXCSHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959474 | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-00-7 | |

| Record name | 6-Bromoandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-BROMOANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Bromoandrostenedione interact with the aromatase enzyme?

A1: this compound acts as an inhibitor of aromatase, the enzyme responsible for converting androgens (like testosterone) into estrogens (like estradiol). Interestingly, the stereochemistry at the 6th carbon position significantly influences the type of inhibition:

- 6α-Bromoandrostenedione: This epimer acts as a competitive inhibitor of human placental aromatase. This means it competes with the natural substrate (androstenedione) for binding to the enzyme's active site, thus blocking estrogen synthesis. [, ]

- 6β-Bromoandrostenedione: This epimer functions as a mechanism-based irreversible inhibitor (also known as a suicide substrate). It initially binds to the enzyme and undergoes some catalytic steps. This leads to the formation of a reactive intermediate that irreversibly binds to the aromatase enzyme, permanently inactivating it. [, ]

Q2: How does the structure of this compound relate to its inhibitory activity on aromatase?

A2: Research indicates that modifications to the this compound structure can significantly impact its inhibitory activity and mechanism:

- Stereochemistry at the 6th position: As mentioned earlier, the α and β epimers display distinct modes of inhibition (competitive vs. irreversible). This highlights the importance of stereochemistry in determining the interaction with the aromatase enzyme. [, ]

- 2,2-dimethyl substitution: Introducing two methyl groups at the 2nd carbon position of 6β-Bromoandrostenedione (creating 2,2-dimethyl-6β-bromoandrostenedione) dramatically alters its activity. While still a potent inhibitor, this derivative loses its ability to irreversibly inactivate aromatase, likely due to steric hindrance within the enzyme's active site. []

- 2-methyl and 1,4-diene modifications: Adding a single methyl group at the 2nd carbon and introducing a 1,4-diene system does not hinder the irreversible inactivation of aromatase. In fact, the 2-methyl-1,4-diene-6β-bromoandrostenedione derivative demonstrates an even faster inactivation rate than the parent 6β-Bromoandrostenedione. []

Q3: Is this compound selective for aromatase, or does it affect other enzymes?

A: Research indicates that this compound exhibits high selectivity for aromatase. Both the α and β epimers were found to be ineffective in inhibiting drug-metabolizing activities in rabbit liver microsomes, which contain various cytochrome P450 enzymes. This suggests a high degree of specificity towards aromatase. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)